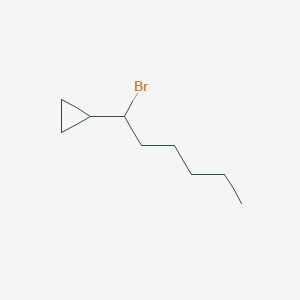![molecular formula C13H19NO2 B13503959 Methyl 4-[(2-phenylethyl)amino]butanoate CAS No. 90068-78-3](/img/structure/B13503959.png)
Methyl 4-[(2-phenylethyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-phenylethyl)amino]butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a methyl ester group attached to a butanoate chain, which is further linked to a phenylethylamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-phenylethyl)amino]butanoate typically involves the esterification of 4-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2-phenylethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-aminobutanoic acid and methanol.
Reduction: 4-[(2-phenylethyl)amino]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-[(2-phenylethyl)amino]butanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-phenylethyl)amino]butanoate involves its interaction with molecular targets in the body. It is believed to modulate neurotransmitter pathways, particularly those involving GABA . The compound may act as a GABA receptor agonist, enhancing the inhibitory effects of GABA in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobutanoate: Lacks the phenylethylamine moiety, making it less effective in modulating neurotransmitter pathways.
Ethyl 4-[(2-phenylethyl)amino]butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-[(2-phenylethyl)amino]butanoate is unique due to its combination of a methyl ester group and a phenylethylamine moiety, which enhances its potential biological activity and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
90068-78-3 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl 4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)8-5-10-14-11-9-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Clé InChI |
FOCRTCBEQIFYRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCNCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


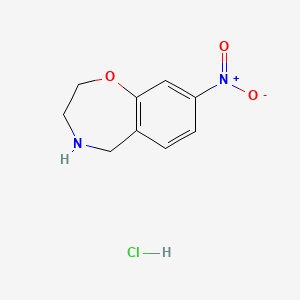



![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
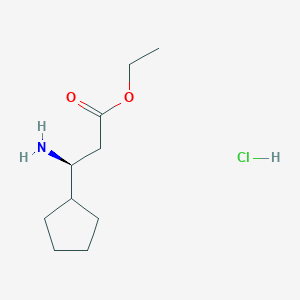

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
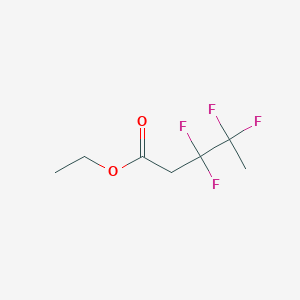
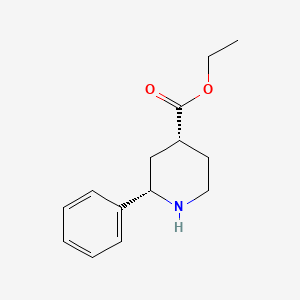
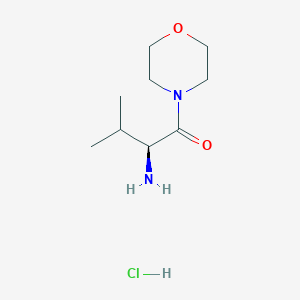

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
